molecular formula C12H16ClO4P B14714148 Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester CAS No. 18276-82-9

Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester

Cat. No.: B14714148
CAS No.: 18276-82-9
M. Wt: 290.68 g/mol
InChI Key: AIXBPVJHSKVCIB-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The molecular structure of this compound includes a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, which is further connected to a 4-chlorophenyl group and an oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 4-chlorobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the desired product through hydrolysis and esterification reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-chloroethyl)-, diethyl ester
  • Phosphonic acid, (phenylmethyl)-, diethyl ester
  • Phosphonic acid, [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]-, diethyl ester

Uniqueness

Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and an oxoethyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

18276-82-9

Molecular Formula

C12H16ClO4P

Molecular Weight

290.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-diethoxyphosphorylethanone

InChI

InChI=1S/C12H16ClO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

AIXBPVJHSKVCIB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

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